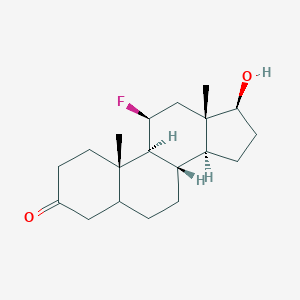

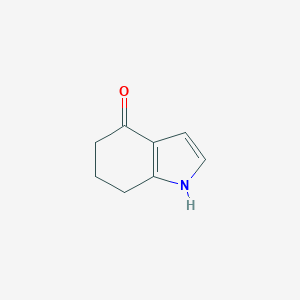

1,5,6,7-Tetrahydro-4H-indol-4-one

概要

説明

Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives has been approached through various methods, including one-pot procedures that avoid traditional purification steps. For instance, an efficient one-pot, three-component reaction under catalyst-free conditions has been used to prepare functionalized dihydro-1H-indol-4(5H)-ones, demonstrating the versatility and efficiency of modern synthetic methods (Wang & Shi, 2013).

Molecular Structure Analysis

The molecular structure of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives has been elucidated using techniques like X-ray diffraction, showing how structural variations affect molecular interactions and stability. Detailed structural evaluations have provided insights into hydrogen bonding patterns and molecular conformations, which are crucial for understanding the chemical behavior of these compounds (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

1,5,6,7-Tetrahydro-4H-indol-4-one and its derivatives participate in a variety of chemical reactions, including regioselective acetylations and reductions that lead to a wide range of functionalized products. These reactions are foundational for further chemical modifications and the synthesis of complex molecules with potential biological activity (Lash et al., 1992).

科学的研究の応用

Medicinal Chemistry

1,5,6,7-Tetrahydro-4H-indol-4-ones (pyrrolocyclohexanones) are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . Known applications include drugs for the treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .

Synthesis of Psammopemmin A as Antitumor Agent

1,5,6,7-Tetrahydro-4H-indol-4-one is used as a reactant in the synthesis of psammopemmin A, an antitumor agent . The specific methods of application or experimental procedures are not detailed in the source.

Synthesis of Tricyclic Indole and Dihydroindole Derivatives

This compound is also used as a reactant in the preparation of tricyclic indole and dihydroindole derivatives, which act as inhibitors of guanylate cyclase . Again, the specific methods of application or experimental procedures are not detailed in the source.

SARS-CoV-2 Main Protease (Mpro) Inhibitors

A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . Virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations was used for selecting compounds for synthesis and evaluation . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60μM were found with the best result of 27.31μM for racemic amide 9m .

Multicomponent Synthesis of Derivatives

1,5,6,7-Tetrahydro-4H-indol-4-one is used in multicomponent synthesis of its derivatives . The data on multicomponent methods of tetrahydro-4H-indol-4-one synthesis published over the past ten years are summarized in a review . Three main synthetic approaches in the construction of such molecules are considered . These include:

- Condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines .

- Three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds .

- Condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents (often solvents) .

Preparation of Arylalkenyl Indoles

1,5,6,7-Tetrahydro-4H-indol-4-one is used as a reactant in the enantioselective preparation of arylalkenyl indoles via asymmetric C-H insertion of rhodium carbenoids .

Synthesis of Psammopemmin A as Antitumor Agent

1,5,6,7-Tetrahydro-4H-indol-4-one is used as a reactant in the synthesis of psammopemmin A, an antitumor agent . The specific methods of application or experimental procedures are not detailed in the source .

Preparation of Tricyclic Indole and Dihydroindole Derivatives

This compound is also used as a reactant in the preparation of tricyclic indole and dihydroindole derivatives, which act as inhibitors of guanylate cyclase . Again, the specific methods of application or experimental procedures are not detailed in the source .

Preparation of Condensed Pyrroloindoles

1,5,6,7-Tetrahydro-4H-indol-4-one is used as a reactant in the preparation of condensed pyrroloindoles via Pd-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles .

Enantioselective Preparation of Arylalkenyl Indoles

This compound is used as a reactant in the enantioselective preparation of arylalkenyl indoles via asymmetric C-H insertion of rhodium carbenoids followed by Cope rearrangement-elimination .

Safety And Hazards

将来の方向性

The 1,5,6,7-tetrahydro-4H-indazol-4-one core, which is structurally similar to “1,5,6,7-Tetrahydro-4H-indol-4-one”, has been identified as suitable for the synthesis of potent HNE inhibitors . These inhibitors could be useful in the development of new therapeutics for treating diseases involving excessive HNE activity . This suggests potential future directions for the use of “1,5,6,7-Tetrahydro-4H-indol-4-one” in drug development.

特性

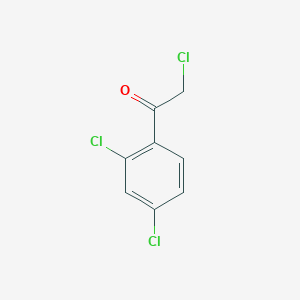

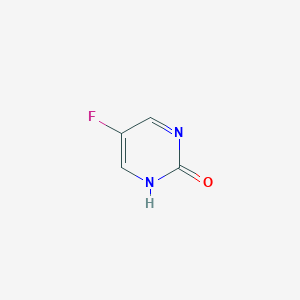

IUPAC Name |

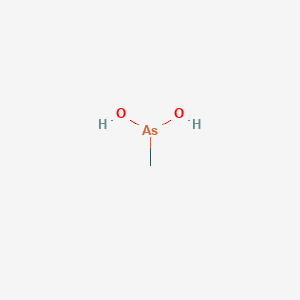

1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASJZXHXXNEULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299633 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6,7-Tetrahydro-4H-indol-4-one | |

CAS RN |

13754-86-4 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13754-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)